4-Phenoxyphenylthiourea

Description

Contextualizing Phenoxyphenylthiourea within Organic Chemistry and Medicinal Chemistry

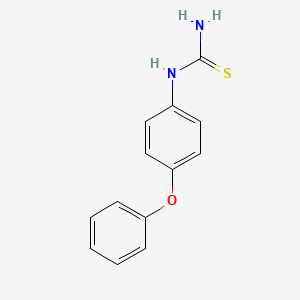

4-Phenoxyphenylthiourea is an organic compound that has attracted interest in both organic and medicinal chemistry. sciencepublishinggroup.comresearchgate.net Structurally, it features a phenoxy group connected to a phenyl ring, which is in turn linked to a thiourea (B124793) moiety. smolecule.com This arrangement of functional groups provides a versatile scaffold for various chemical transformations and biological interactions. researchgate.netsmolecule.com

In the realm of organic chemistry, this compound and its derivatives serve as valuable intermediates and reagents. sciencepublishinggroup.com The thiourea group can undergo reactions such as oxidation to form sulfoxides or sulfones, reduction to yield amines, and substitution reactions on the phenyl ring. sciencepublishinggroup.com The synthesis of these compounds often involves the reaction of isothiocyanate intermediates with 4-phenoxyaniline (B93406) derivatives through nucleophilic addition. sciencepublishinggroup.com

From a medicinal chemistry perspective, the exploration of this compound is driven by the diverse biological activities exhibited by the broader class of thiourea derivatives. researchgate.netnih.gov Research has indicated that compounds incorporating the phenoxyphenylthiourea structure possess potential antimicrobial, antifungal, antiviral, and anticancer properties. sciencepublishinggroup.comnih.govresearchgate.net Furthermore, this scaffold is a key component of the insecticide and acaricide Diafenthiuron (B39198), highlighting its relevance in agrochemical science. smolecule.comwikipedia.orgacs.org The compound's mode of action in biological systems is often linked to its ability to inhibit enzymes or interact with specific cellular receptors. sciencepublishinggroup.comsmolecule.com

Overview of Thiourea Scaffold Significance in Chemical Synthesis and Biological Activity

The thiourea core, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is recognized as a privileged structure in drug design and medicinal chemistry. researchgate.netnih.gov This significance stems from its chemical versatility and its presence in a wide array of pharmacologically active compounds. researchgate.net The thiourea moiety contains reactive centers, including a thionic group and two amino groups, which can participate in forming various chemical bonds. researchgate.net

In chemical synthesis, the reactivity of the thiourea group makes it a useful precursor for constructing a large number of derivatives and heterocyclic compounds. researchgate.net The synthesis of thioureas is often straightforward, commonly achieved through the reaction of an amine with an isothiocyanate. mdpi.com

Biologically, the thiourea scaffold is integral to numerous compounds with a broad spectrum of activities. researchgate.netmdpi.com These include applications as antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. researchgate.netmdpi.com The ability of the thiourea functional group to form strong hydrogen bonds and coordinate with metal ions is a key factor in its interaction with biological targets like enzymes and proteins. researchgate.netresearchgate.net This has led to the development of many thiourea-based enzyme inhibitors. researchgate.net Beyond medicine, thiourea derivatives are also important in agriculture as herbicides, fungicides, and insect growth regulators. sciencepublishinggroup.comresearchgate.net

Historical Perspective on the Investigation of Phenoxyphenylthiourea Derivatives

The investigation of thiourea derivatives in medicinal chemistry has a long history, with early examples including compounds developed for their anti-trypanosomal and anti-mycobacterial properties. nih.gov The specific exploration of phenoxyphenylthiourea derivatives is more recent, gaining momentum with the discovery of their diverse biological potential.

A significant milestone in the history of this particular class of compounds was the development and introduction of Diafenthiuron in 1990 by Ciba-Geigy (now Syngenta AG). wikipedia.orgrayfull.com Diafenthiuron, which is 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, established the phenoxyphenylthiourea core as a commercially important agrochemical scaffold for controlling pests like mites, aphids, and whiteflies. wikipedia.orgresearchgate.netengebiotech.com Its unique mode of action, which involves conversion to an active carbodiimide (B86325) that inhibits mitochondrial ATPase, spurred further interest in the chemical and biological properties of related structures. researchgate.net

Following the success in the agrochemical field, academic and industrial research began to more broadly investigate other derivatives for medicinal applications. Studies from the early 2000s onwards started to report on the synthesis and evaluation of various phenoxyphenylthiourea analogs for different therapeutic targets, including as potential anticancer and antiviral agents. researchgate.net This research trajectory reflects a common theme in medicinal chemistry where a scaffold proven in one area of biological activity becomes a template for exploration in others.

Research Gaps and Future Directions in the Study of Phenoxyphenylthiourea Derivatives

Despite the progress made, several research gaps and promising future directions remain in the study of phenoxyphenylthiourea derivatives. A primary gap is the need for a more complete understanding of the molecular mechanisms behind their observed biological activities. smolecule.com For many derivatives, the precise biological targets and structure-activity relationships (SAR) are not fully elucidated. smolecule.com

Future research will likely focus on several key areas:

Exploration of New Biological Targets: While activities like anticancer and antimicrobial have been investigated, there is potential to screen phenoxyphenylthiourea libraries against a wider range of biological targets, including different enzymes, receptors, and signaling pathways. smolecule.comsci-hub.se

Development of More Selective Agents: A significant challenge is to design derivatives with high selectivity for their intended target to minimize off-target effects. Future work will involve optimizing the molecular structure to enhance this selectivity, particularly for therapeutic applications. researchgate.net

Addressing Drug Resistance: With the rise of antimicrobial resistance, there is a pressing need for new classes of antibacterial agents. mdpi.com Phenoxyphenylthiourea derivatives represent a potential scaffold for developing novel antibiotics that may overcome existing resistance mechanisms. fip.org

Green Synthesis Approaches: There is a growing trend towards developing more environmentally friendly and efficient synthetic methods. mdpi.com Future research will likely explore green chemistry principles for the synthesis of phenoxyphenylthiourea derivatives, reducing the use of hazardous reagents and solvents.

Investigation of Chronic Toxicity and Environmental Impact: For derivatives with potential as therapeutic or agrochemical agents, comprehensive studies on their long-term toxicity and environmental fate are crucial. smolecule.comwikipedia.org Addressing these data gaps is essential for regulatory approval and safe application.

Closing these gaps through focused, multidisciplinary research will be vital to fully harness the potential of phenoxyphenylthiourea derivatives in medicine and agriculture. ictr.org.in

Detailed Research Findings

The academic literature contains numerous studies detailing the synthesis and biological evaluation of specific this compound derivatives. These studies provide valuable data on the potential applications of this chemical class.

Antiviral and Anticancer Activity:

A study focused on developing new antiviral agents synthesized a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas. researchgate.net Within this series, one compound demonstrated the ability to block HIV replication, with IC₅₀ values of 54.9 µg/ml and 65.9 µg/ml against HIV-1 and HIV-2, respectively. researchgate.net However, the tested compounds did not show significant anticancer properties against A549 (lung carcinoma) and L929 (fibrosarcoma) cell lines. researchgate.net In another study, a derivative, 1-[4-(5-Mercapto-4-(4-phenoxyphenyl-4H-1,2,4-triazol-3-yl)thiazol-2-yl]-3-(4-phenoxyphenyl)thiourea, showed antitumor activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines with LC₅₀ values of 23.5 µM and 17.4 µM, respectively. smolecule.com

Enzyme Inhibition:

The phenoxyphenyl moiety has also been incorporated into urea (B33335) derivatives to act as receptor antagonists. One study identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a hit for the neuropeptide Y5 (NPY5) receptor. sci-hub.se Optimization of this lead compound resulted in analogues with potent inhibitory activity, with the most potent compounds in this class having IC₅₀ values of less than 0.1 nM. sci-hub.se

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-13(17)15-10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWMEWZRURHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375124 | |

| Record name | 4-phenoxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76839-21-9 | |

| Record name | 4-phenoxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76839-21-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Phenoxyphenylthiourea Derivatives

General Synthetic Routes for Thiourea (B124793) Compounds

The formation of thiourea derivatives can be achieved through several general synthetic strategies. These methods often involve the reaction of primary amines with a sulfur-containing reagent to form the characteristic thiocarbamide group.

Thiocarbamide Formation Reactions

The synthesis of thioureas can be accomplished by reacting an amine or aniline (B41778) with thiocyanate (B1210189) salts in an acidic environment. researchgate.net This method provides a direct route to the thiourea core structure. Another common approach involves the condensation of an amine with carbon disulfide. nih.gov This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be desulfurized in situ to yield an isothiocyanate intermediate that subsequently reacts with another amine to form the thiourea product. nih.gov

Furthermore, the reaction of primary amines with alkali metal or ammonium (B1175870) thiocyanate, sometimes in the presence of an acid, is a widely used method for preparing primary thioureas. rsc.org Mechanochemical methods, such as automated ball milling, have also been demonstrated to be highly efficient for the synthesis of thioureas through a "click-type" amine-isothiocyanate coupling reaction, often yielding quantitative results in a short amount of time. nih.gov

Reactions with Isothiocyanates and Amines

A cornerstone in thiourea synthesis is the reaction between an isothiocyanate and an amine. researchgate.netmdpi.com This reaction is highly versatile, allowing for the creation of a wide array of mono-, di-, and trisubstituted thioureas with high yields. researchgate.netmdpi.com The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov The pH of the reaction medium can be a critical factor; in alkaline conditions (pH 9-11), the reaction between an isothiocyanate and an amine to form a thiourea is favored. researchgate.net This method's popularity stems from its efficiency and the structural diversity it offers for the resulting thiourea derivatives. researchgate.net

Synthesis of 4-Phenoxyphenylthiourea as a Precursor

This compound serves as a crucial intermediate in the synthesis of more complex molecules. A general method for its preparation involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with N-(4-phenoxyphenyl)thiourea in ethanol, subjected to microwave irradiation. nih.gov

Specific Synthetic Approaches for (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (DIPPT)

(2,6-Diisopropyl-4-phenoxy)phenylthiourea, commonly known as DIPPT, is a significant derivative of this compound. Its synthesis has been approached through various multi-step procedures.

Multi-step Synthesis via 4-Phenoxy-2,6-diisopropylaniline, Xylene, and Potassium Thiocyanate

One established route to DIPPT begins with 4-phenoxy-2,6-diisopropylaniline. In this process, the starting aniline is mixed with xylene and potassium thiocyanate. The reaction mixture is heated to approximately 80°C with stirring, followed by the addition of hydrochloric acid to facilitate the reaction. smolecule.com Upon completion, the mixture is cooled and filtered, and the solvent is evaporated to yield the final product, DIPPT. smolecule.com

| Starting Material | Reagent | Solvent | Temperature | Product |

| 4-Phenoxy-2,6-diisopropylaniline | Potassium Thiocyanate, Hydrochloric Acid | Xylene | 80°C | (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (DIPPT) |

Bromination, Etherification, and Thiocarbamide Formation Catalyzed by Copper 8-Quinolinolate and Dimethylamino Pyridine (B92270)

A more intricate synthesis of DIPPT involves a one-pot reaction sequence starting from 2,6-diisopropylaniline (B50358). google.com This method integrates bromination, etherification, and thiocarbamide formation without the need to isolate intermediates. google.com The process is catalyzed by a mixture of copper 8-quinolinolate and dimethylamino pyridine. google.com

The synthesis commences with the bromination of 2,6-diisopropylaniline. google.com This is followed by an etherification reaction with phenol (B47542) in the presence of the copper 8-quinolinolate and dimethylamino pyridine catalyst system. google.com This catalytic system is reported to lower the etherification reaction temperature from around 150°C to approximately 115°C. google.com The final step is the thiocarbamide formation, where sodium thiocyanate and hydrochloric acid are added to the reaction mixture to produce DIPPT. google.com This continuous, one-pot process has been shown to achieve yields of over 83% with a purity of up to 97%. google.com

| Step | Reactants | Catalysts | Key Conditions |

| Bromination | 2,6-Diisopropylaniline, Bromine | - | Controlled temperature (-10°C to -5°C) |

| Etherification | Brominated intermediate, Phenol, Sodium Hydroxide | Copper 8-Quinolinolate, Dimethylamino Pyridine | Reflux at ~115°C |

| Thiocarbamide Formation | Etherified intermediate, Sodium Thiocyanate, Hydrochloric Acid | - | Reaction at 100°C |

Industrial Production Methods and Optimization Strategies

The industrial synthesis of this compound and its derivatives is focused on achieving high yields, purity, and cost-effectiveness through optimized reaction pathways and process technologies. Several key methodologies have been established.

One prevalent approach involves the reaction of a corresponding aniline derivative with a thiocyanate salt in the presence of an acid. For instance, the synthesis of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea starts from 4-phenoxy-2,6-diisopropylaniline and potassium thiocyanate, heated in a solvent like xylene with the addition of hydrochloric acid. smolecule.comorganic-chemistry.org Another significant pathway is the thiocarbamoylation of 4-phenoxyaniline (B93406) derivatives using 4-phenoxyphenyl isothiocyanate as a key intermediate. This method involves the nucleophilic attack of an amine on the isothiocyanate, which can achieve high yields of 91-98% under ambient conditions, making it attractive for large-scale production.

Optimization strategies often focus on catalysis and process intensification. Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide, and polyethylene (B3416737) glycol-400 have been employed as phase transfer catalysts. smolecule.com These catalysts facilitate the transfer of reactants between different phases (e.g., aqueous and organic), enhancing reaction rates and allowing for milder conditions, such as reducing reaction temperatures from 140-150 °C to around 110 °C. smolecule.com In some patented processes, a combination of catalysts like copper 8-quinolinolate and dimethylaminopyridine has been used to facilitate a one-pot synthesis that integrates bromination, etherification, and thiocarbamide formation steps, achieving yields over 83%. rsc.org

| Method | Key Reagents | Catalyst/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Isothiocyanate Route | 4-phenoxyphenyl isothiocyanate, Amine | Ambient temperature | 91-98% | |

| One-Pot Synthesis (Derivative) | 2,6-diisopropylaniline, Bromine, Phenol, Sodium Thiocyanate | Copper 8-quinolinolate, Dimethylaminopyridine; ~115 °C | >83% | rsc.org |

| Phase Transfer Catalysis (Derivative) | 2,6-diisopropylaniline, Phenol, Potassium Hydroxide | Tetrabutylammonium bromide; 110 °C | 98.99% | smolecule.com |

| Acid-Catalyzed Reaction (Derivative) | 4-phenoxy-2,6-diisopropylaniline, Potassium Thiocyanate | Hydrochloric Acid; 80 °C in Xylene | Not specified | smolecule.com |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of phenoxyphenylthiourea derivatives to minimize environmental impact and enhance safety and efficiency.

A key strategy is the reduction of hazardous waste and solvents. The development of one-pot synthesis procedures, which combine multiple reaction steps (e.g., bromination, etherification, thiocarbamide formation) into a single reactor, significantly reduces the generation of wastewater and the need for intermediate purification steps. rsc.org The use of aqueous media for certain synthetic steps, such as the condensation of amines with carbon disulfide, further aligns with green chemistry goals by replacing volatile organic solvents. organic-chemistry.org Mechanochemical synthesis, using techniques like ball milling, offers a solvent-free alternative for producing thioureas, often with quantitative yields and minimal workup. rsc.orgnih.gov

Catalysis plays a vital role in green synthesis. The use of phase transfer catalysts allows reactions to proceed under milder temperature conditions, thereby lowering energy consumption. smolecule.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, have been explored as dual-purpose green catalyst-solvent systems that can be recovered and reused for multiple cycles with no significant loss in activity. rsc.org

Process intensification through technologies like continuous flow reactors contributes to a greener process by improving energy efficiency and safety. Additionally, the implementation of robust solvent recovery systems, such as distillation, allows for the recycling of solvents like xylene, embodying the green chemistry principle of waste prevention.

Chemical Transformations and Reactivity of Phenoxyphenylthiourea Derivatives

The chemical reactivity of this compound is largely defined by the thiourea moiety and the attached aromatic rings, which allow for a variety of chemical transformations.

The sulfur atom in the thiourea group is susceptible to oxidation. Under controlled conditions, this compound can be oxidized to form corresponding sulfoxides or further to sulfones. smolecule.com Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. organic-chemistry.org The selective oxidation to sulfoxides can be challenging, as over-oxidation to the sulfone is common. jsynthchem.com The choice of oxidant and reaction conditions is critical to control the outcome. For example, certain catalysts like tantalum carbide with hydrogen peroxide favor sulfoxide (B87167) formation, while others like niobium carbide promote the formation of sulfones. organic-chemistry.org In some cases, oxidation of arylthioureas can lead to desulfurization, yielding the corresponding urea (B33335) derivative as the product. researchgate.net The oxidation can also produce other species, such as formamidine (B1211174) disulfides, depending on the oxidant and reaction environment. atbuftejoste.com.ng

Phenoxyphenylthiourea derivatives can undergo reduction, although this transformation is less common than oxidation. The use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can facilitate the reduction to form the corresponding amines. smolecule.com In the context of synthesizing derivatives, reduction reactions are often applied to precursor molecules. For example, the reduction of a nitro group on a substituted phenoxyphenyl precursor to an amine group is a key step in building more complex thiourea structures. rsc.org

The two phenyl rings in this compound are susceptible to electrophilic substitution, a characteristic reaction of aromatic compounds. smolecule.com The reactivity of the rings is influenced by the activating effects of the ether oxygen and the thiourea nitrogen atom. The phenoxy group is a powerful ortho-, para-directing activator, making the ring it is attached to highly susceptible to substitution. mlsu.ac.inlibretexts.org Similarly, the nitrogen atom of the thiourea moiety activates the phenyl ring to which it is directly bonded. Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation, which generally require a catalyst, such as a Lewis acid, to proceed. unacademy.com For instance, the nitration of phenol, a precursor, with dilute nitric acid yields a mixture of ortho- and para-nitrophenol. mlsu.ac.in Controlling the reaction conditions is crucial to prevent polysubstitution, especially when powerful activating groups are present. libretexts.org

Understanding the mechanisms and kinetics of key synthetic reactions is crucial for optimization.

Thiourea Formation from Isothiocyanate: The synthesis of thiourea from an isothiocyanate and an amine proceeds via a well-established mechanism. It begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer step to yield the final stable thiourea product. Mechanochemical studies show this "click-type" coupling is highly efficient, often reaching quantitative conversion in minutes. nih.gov

Acid-Catalyzed Synthesis: In acid-catalyzed methods, the reaction rate shows a first-order dependence on the acid concentration. The mechanism involves the protonation of a thiourea precursor, which enhances its electrophilic character and makes it more susceptible to nucleophilic attack by an aniline derivative, thereby accelerating the condensation reaction. smolecule.com

Phase Transfer Catalysis: The mechanism for phase transfer catalysis involves the formation of an ion pair between the catalyst's cation (e.g., a quaternary ammonium ion) and an anionic reactant (e.g., thiocyanate). This ion pair is soluble in the organic phase, allowing it to be transported from the aqueous phase to react with the organic substrate.

Oxidation Mechanism: The oxidation of thioureas can be mechanistically complex. The initial step often involves the formation of products like formamidine disulfide. atbuftejoste.com.ng The oxidation kinetics of arylthioureas have been found to be fractional order with respect to the substrate and are catalyzed by acid. researchgate.net The reaction can proceed through intermediates that may lead to desulfurization and the formation of the corresponding urea. researchgate.net

Electrophilic Aromatic Substitution: The mechanism follows the classical pathway for aromatic compounds. An electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. unacademy.com In a subsequent step, a proton is removed from the sp³-hybridized carbon of the complex, restoring the ring's aromaticity and yielding the substituted product. unacademy.com

Electrophilic Substitution Reactions on the Phenyl Ring

Analytical Techniques for Structural Elucidation and Purity Assessment of Phenoxyphenylthiourea Derivatives

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural determination and the assessment of the purity of synthesized phenoxyphenylthiourea derivatives.

Spectroscopic Methods (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In ¹H NMR spectra of phenoxyphenylthiourea derivatives, characteristic signals for the aromatic protons of the phenoxy and phenyl rings are observed. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the aromatic rings. The protons of the thiourea group (N-H) typically appear as broad singlets. sci-hub.se For instance, in the ¹H NMR spectrum of 1-((1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)thiourea, the signals for the aromatic protons are observed in the range of δ 6.96-7.38 ppm. sci-hub.se

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. specac.com The thiourea moiety gives rise to several characteristic absorption bands. A key absorption is the C=S stretching vibration, which typically appears in the region of 1250–1350 cm⁻¹. The N-H stretching vibrations of the thiourea group are observed in the range of 3100-3500 cm⁻¹. specac.com Additionally, the C-H stretching vibrations of the aromatic rings are found around 3000-3100 cm⁻¹, while the C-O-C stretching of the diphenyl ether linkage gives a characteristic band. uomustansiriyah.edu.iqlibretexts.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule with high accuracy. Electron ionization (EI) is a common ionization technique used for these compounds. nist.gov For derivatives like diafenthiuron (B39198), GC-MS and MS-MS techniques are employed for detailed analysis. nih.gov

Chromatographic Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of phenoxyphenylthiourea derivatives and for quantitative analysis. researchgate.net Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, is commonly employed. vulcanchem.com Purity is typically determined by measuring the peak area percentage of the main component in the chromatogram. HPLC methods have been developed for the analysis of derivatives like diafenthiuron in various matrices, demonstrating good linearity and recovery. researchgate.netgoogle.com For example, the purity of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl) thiourea has been determined by HPLC to be as high as 95.8%. google.com

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable phenoxyphenylthiourea derivatives. environmentclearance.nic.in It is used for both qualitative and quantitative analysis. For instance, GC is suitable for the analysis of diafenthiuron. sigmaaldrich.com The choice between HPLC and GC depends on the volatility and thermal stability of the specific derivative being analyzed.

Advanced Characterization and Structural Analysis of Phenoxyphenylthiourea Derivatives

Crystallography of Substituted Phenoxyphenylthiourea Compounds

X-ray crystallography is a pivotal technique for elucidating the precise atomic arrangement of crystalline solids, offering definitive data on bond lengths, bond angles, and conformational details.

The crystal structure of Diafenthiuron (B39198), a prominent substituted phenoxyphenylthiourea, has been determined through single-crystal X-ray diffraction. iucr.orgresearchgate.netnih.govnih.gov This analysis reveals the specific spatial arrangement of the atoms within the crystal lattice. The compound crystallizes in the monoclinic system with the space group P 2₁/c. iucr.orgnih.govnih.gov The determination of the crystal structure provides foundational data for understanding its molecular architecture. researchgate.net

Detailed crystallographic data for Diafenthiuron are presented below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₃₂N₂OS iucr.orgnih.gov |

| Molecular Weight (Mr) | 384.57 g/mol iucr.orgnih.gov |

| Crystal System | Monoclinic iucr.orgnih.gov |

| Space Group | P 2₁/c iucr.orgnih.govnih.gov |

| a (Å) | 12.8656 (2) iucr.orgnih.gov |

| b (Å) | 17.9807 (3) iucr.orgnih.gov |

| c (Å) | 10.1671 (2) iucr.orgnih.gov |

| β (°) | 102.655 (1) iucr.orgnih.gov |

| Volume (V) (ų) | 2294.84 (7) iucr.orgnih.gov |

| Z | 4 iucr.orgnih.gov |

| Temperature (K) | 173 iucr.orgnih.gov |

The conformation of the Diafenthiuron molecule is characterized by significant twisting between its constituent aromatic rings and the thiourea (B124793) group. The dihedral angle, which describes the rotation around a formal single bond, is a key parameter in this analysis.

The dihedral angle between the phenyl ring and the diisopropyl benzene (B151609) ring plane is 73.18 (6)°. iucr.orgresearchgate.netnih.govnih.govebi.ac.uk

The dihedral angle between the plane of the thiourea group and the diisopropyl benzene ring is 86.00 (5)°. iucr.orgresearchgate.netnih.govnih.govebi.ac.uk

These large dihedral angles indicate a non-planar molecular conformation, which is a critical feature of its three-dimensional structure.

In the solid state, molecules of Diafenthiuron are linked together through specific intermolecular interactions, primarily hydrogen bonds. iucr.org In the crystal, N—H⋯S hydrogen bonds connect adjacent molecules. iucr.orgresearchgate.netnih.govebi.ac.uk These interactions lead to the formation of centrosymmetric R₂²(8) inversion dimers. iucr.orgresearchgate.netnih.gov These dimers then pack into chains that propagate along the b-axis direction of the crystal lattice. iucr.orgresearchgate.netnih.govebi.ac.uk The formation of hydrogen-bonded dimers via N-H···S synthons is a common feature in the crystal structures of thiourea derivatives. wm.eduresearchgate.netresearchgate.net

It is not uncommon for crystal structures of thiourea derivatives to exhibit disorder, where certain atoms or groups of atoms occupy multiple positions within the crystal lattice. brandeis.eduacs.org In the determined structure of Diafenthiuron, disorder was observed and modeled for one sulfur atom (S1) and two carbon atoms of an isopropyl group. iucr.orgresearchgate.netnih.govnih.govebi.ac.uk This disorder was refined over two distinct sites with a final occupancy ratio of 0.742 (4) to 0.258 (4) for the major and minor components, respectively. iucr.orgresearchgate.netnih.govnih.govebi.ac.uk Modeling such disorder is crucial for an accurate description of the crystal structure. tandfonline.com

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Packing

Computational Chemistry and Molecular Modeling of Phenoxyphenylthiourea Derivatives

Computational methods provide valuable theoretical insights into the electronic and physicochemical properties of molecules, complementing experimental data.

Quantum chemical calculations are employed to predict various molecular descriptors for thiourea derivatives. physchemres.orgrsc.orgblueqat.com These descriptors, including the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP), are important for understanding a molecule's potential behavior in different environments. dergipark.org.trnih.gov

Topological Polar Surface Area (TPSA) : TPSA is a descriptor related to the polarity of a molecule and is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. dergipark.org.trnih.gov For a molecule to have good oral bioavailability, the TPSA value is often considered to be ≤ 140 Ų. dergipark.org.trtandfonline.com

LogP : The partition coefficient (P) is a measure of a compound's lipophilicity, representing the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase. LogP is its logarithmic form. dergipark.org.tr According to Lipinski's rule of five, a widely used guideline for drug-likeness, LogP values should generally be ≤ 5. dergipark.org.trtandfonline.com

While specific calculated values for 4-phenoxyphenylthiourea itself are not detailed in the provided context, studies on other thiourea derivatives demonstrate the application of these computational tools. dergipark.org.trresearchgate.net For instance, in silico analyses of various novel thiourea derivatives have been performed to calculate parameters like molecular weight, LogP, and TPSA to evaluate their drug-like properties according to established rules such as Lipinski's and Veber's. dergipark.org.trnih.govnih.gov

| Parameter | General Significance |

|---|---|

| Topological Polar Surface Area (TPSA) | Predictor of bioavailability, related to polarity and hydrogen bonding capacity. nih.gov |

| LogP (Partition Coefficient) | Measure of lipophilicity, influencing absorption and distribution. dergipark.org.tr |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound and its derivatives is a critical determinant of their chemical and biological properties. This flexibility primarily arises from the rotation around several single bonds: the C-N bonds of the thiourea linker, the C-O ether linkage, and the C-C bond connecting the phenoxy group to the thiourea-substituted ring. The interplay of these rotational degrees of freedom gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct stable conformation.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in exploring these energy landscapes. rsc.orgresearchgate.net By systematically rotating key dihedral angles and calculating the corresponding energy, researchers can identify low-energy, stable conformers. For instance, studies on structurally related thiourea derivatives reveal that the orientation of the phenyl rings relative to the thiourea backbone significantly impacts molecular stability. The planarity or non-planarity between the aromatic rings and the thiourea moiety is a key conformational feature. Some studies suggest that a planar conformation is preferred for interaction with biological receptors. sci-hub.se

Intramolecular hydrogen bonding and other non-covalent interactions play a crucial role in stabilizing specific conformations. rsc.org In thiourea derivatives, hydrogen bonds can form between the N-H protons and nearby acceptor atoms, such as the oxygen of the phenoxy group or substituents on the aromatic rings. rsc.org The existence of these interactions can be confirmed and visualized through theoretical analyses like the reduced density gradient (RDG) function. rsc.org The dihedral angle between the two phenyl rings is another significant parameter; in the related compound 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, the dihedral angle between the phenyl ring and the diisopropyl benzene ring is a defining structural characteristic. researchgate.net The conformational flexibility provided by linkers, such as an ethyl group in some derivatives, further complicates the energy landscape but is essential for allowing the molecule to adopt the optimal geometry for biological interactions. vulcanchem.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful computational lens to study the dynamic behavior of this compound derivatives at an atomic level. nih.govebsco.com Unlike static computational models, MD simulations track the movements of atoms and molecules over time, typically on the scale of nanoseconds to microseconds, by solving Newton's equations of motion. nih.gov This provides a detailed picture of molecular motion, conformational changes, and intermolecular interactions. ebsco.com

For phenoxyphenylthiourea derivatives, MD simulations are invaluable for several reasons:

Exploring Conformational Space: MD simulations can explore the vast conformational landscape of these flexible molecules, revealing the transitions between different stable states and the relative populations of each conformer in a given environment (e.g., in solution or bound to a protein). nih.govmdpi.com This goes beyond the static picture provided by energy minimization, showing how the molecule dynamically samples different shapes.

Understanding Solvation: The simulations can explicitly model the interactions between the thiourea derivative and solvent molecules (typically water), providing insights into solubility and the role of hydration in stabilizing certain conformations.

Investigating Biomolecular Interactions: When studying the interaction of a phenoxyphenylthiourea derivative with a biological target like an enzyme or receptor, MD simulations can elucidate the mechanism of binding. ontosight.ai They can model the process of the ligand entering the binding site, identify key amino acid residues involved in the interaction, and calculate the stability of the resulting complex. mdpi.com

The accuracy of MD simulations depends heavily on the quality of the molecular mechanics force field used, which defines the potential energy of the system as a function of its atomic coordinates. nih.gov These simulations have become a standard tool in computational toxicology and drug discovery, helping to predict how molecules will behave in a biological system and guiding the design of more potent and selective analogs. nih.govontosight.ai

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods, primarily Density Functional Theory (DFT), is a cornerstone of modern chemical characterization. rsc.orgmdpi.com These theoretical calculations provide valuable insights that complement and help interpret experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

DFT calculations can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. rsc.orgmdpi.com By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. This is particularly useful for assigning specific signals in a complex experimental spectrum to their corresponding atoms in the molecule. For example, the calculated chemical shifts for protons are influenced by factors like intramolecular hydrogen bonds, which can be modeled theoretically. rsc.org

Similarly, vibrational analysis using DFT can predict the IR spectrum of a molecule. mdpi.com The calculation yields the frequencies and intensities of the fundamental vibrational modes, which correspond to the absorption peaks in an experimental IR spectrum. This allows for the assignment of specific bands to the stretching and bending of functional groups, such as the N-H, C=S, and C-O-C bonds within the phenoxyphenylthiourea scaffold. A strong correlation between the calculated and experimental frequencies validates the computed structural model. researchgate.netmdpi.com

Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. rsc.org These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. This analysis helps to understand the electronic structure of the molecule, including the nature of the frontier molecular orbitals (HOMO and LUMO) that are typically involved in these transitions.

| Derivative | Spectroscopic Data Type | Observed/Calculated Values | Source |

|---|---|---|---|

| 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea | ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, NH), 7.40–6.75 (m, 11H, aromatic), 3.89 (s, 3H, OCH₃), 3.45 (t, J=6.8 Hz, 2H, CH₂), 2.95 (t, J=6.8 Hz, 2H, CH₂) | vulcanchem.com |

| 1-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)thiourea | ¹H NMR (500 MHz, CDCl₃) | Partial data available in source | sci-hub.se |

| Isopropyl 5-methyl-4-2-(4-phenoxyphenyl)aminothiophene-2-carboxylate hydrobromide | ¹H NMR (300 MHz, DMSO-d₆) | δ 1.28 (d, 6H, J=6.2 Hz), 2.70 (s, 3H) | googleapis.com |

| Generic Thiazole-Thiourea Derivatives | DFT Calculated HOMO Energy | -0.2271 Hartrees | researchgate.net |

| Generic Thiazole-Thiourea Derivatives | DFT Calculated LUMO Energy | -0.1154 Hartrees | researchgate.net |

Biological Activities and Mechanistic Investigations of Phenoxyphenylthiourea Derivatives

Structure-Activity Relationship (SAR) Studies of Thiourea (B124793) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For thiourea derivatives, these studies guide the rational design of more potent and selective therapeutic agents. biointerfaceresearch.commdpi.com

The biological efficacy of phenoxyphenylthiourea derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Research on related compounds has demonstrated that specific modifications can dramatically alter activity. For instance, in a study of Neuropeptide Y5 receptor antagonists with a similar 4-phenoxyphenyl core, substituting the phenoxy group with electron-poor (e.g., 4-fluorophenoxy) or electron-rich (e.g., 3,4-dimethylphenoxy) groups resulted in analogues over 60 times more potent than the unsubstituted parent compound. sci-hub.se

Furthermore, the replacement of a phenoxy group with a simple phenyl ring was found to decrease inhibitory activity against the VEGFR-2 enzyme by 60%, underscoring the significance of the ether oxygen's electronic contributions to the molecule's interaction with its target. vulcanchem.com The core thiourea group itself is also critical; thiourea derivatives often show 3 to 5 times higher potency than their urea (B33335) counterparts, which is attributed to the enhanced hydrogen-bond acceptor capacity of the sulfur atom compared to oxygen. vulcanchem.com These findings highlight that modifications to the terminal phenyl ring and the central (thio)urea linker are key determinants of biological function.

The design and optimization of thiourea derivatives involve a strategic approach to enhance desired pharmacological properties like potency, selectivity, and bioavailability. biointerfaceresearch.com A key strategy is the introduction of functional groups that can form strong non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets like enzymes or cellular receptors. biointerfaceresearch.comvulcanchem.com

Optimization often involves modifying the lipophilicity of the molecule to balance membrane permeability and solubility. For example, the addition of a methoxy (B1213986) group to an indole (B1671886) ring attached to the thiourea core was shown to improve water solubility without negatively affecting membrane permeability. vulcanchem.com In other cases, incorporating a piperazine (B1678402) ring into thiourea derivatives has been shown to increase potency against both promastigote and amastigote forms of Leishmania amazonensis. mdpi.com The goal of such optimization is to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a potential drug candidate. mdpi.com

Influence of Substituent Patterns on Biological Efficacy

Antimicrobial Properties

Thiourea derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govontosight.ai The mechanism often involves the disruption of essential cellular processes in pathogens, such as cell wall synthesis or energy production, leading to cell death.

Derivatives of 4-phenoxyphenylthiourea have demonstrated notable antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. biomedpharmajournal.org Studies on (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, a derivative, showed significant activity against a panel of bacterial strains, with MIC values ranging from 10 to 50 µg/mL. This efficacy is often attributed to the compound's ability to disrupt bacterial cell wall synthesis.

| Compound | Bacterial Strains | MIC (µg/mL) | Reference |

|---|---|---|---|

| (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea | Panel of bacterial strains | 10 - 50 |

The antifungal properties of thiourea derivatives are also well-documented, with some compounds showing potent activity against clinically relevant fungi like Candida albicans. researchgate.net C. albicans is an opportunistic pathogen that can cause serious infections, particularly in immunocompromised individuals. frontiersin.org

Investigations into (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea have confirmed its significant inhibitory activity against Candida albicans. While specific MIC values for this particular derivative are part of ongoing research, related heterocyclic compounds have shown promising results. For example, certain 1,3,4-oxadiazole (B1194373) compounds, which are also being investigated for antifungal properties, exhibit MIC values of 32 µg/mL against C. albicans. frontiersin.org Other novel triazole derivatives have demonstrated even higher potency, with MIC values as low as 0.39 µg/mL. ekb.eg The dimethoxy derivatives of resveratrol (B1683913) have also shown antifungal activity against C. albicans with MIC values in the range of 29-37 μg/mL. nih.gov These findings suggest that the broader class of sulfur- and nitrogen-containing heterocyclic compounds, including phenoxyphenylthioureas, are promising scaffolds for the development of new antifungal agents.

| Compound Class/Name | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenoxyphenylthiourea Derivative | (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea | Significant Inhibition | |

| 1,3,4-Oxadiazoles | LMM5 / LMM11 | 32 | frontiersin.org |

| Benzothiazolyl-triazole analogue | 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione | 0.39 | ekb.eg |

| Resveratrol Derivatives | Dimethoxy resveratrol derivatives | 29 - 37 | nih.gov |

Antibacterial Efficacy and Minimum Inhibitory Concentrations (MIC)

Potential Anticancer Properties and Cell Behavior Modulation

The search for novel anticancer agents has led to significant interest in thiourea derivatives. biointerfaceresearch.comtjnpr.org These compounds can exert anticancer effects through various mechanisms, including the inhibition of enzymes crucial for carcinogenesis and the modulation of cellular signaling pathways that control cell proliferation and survival. biointerfaceresearch.comontosight.ai Modified thiourea derivatives have shown potential as multi-targeted agents, which makes them attractive for overcoming drug resistance. biointerfaceresearch.com

Studies have shown that thiourea derivatives can induce cytotoxic effects in various cancer cell lines. tjnpr.org For example, a study on a novel thiosemicarbazone derivative demonstrated potent, dose-dependent inhibition of cell viability in colorectal cancer cell lines HT-29 and SW620, with IC₅₀ values of 6.7 µM and 8.3 µM, respectively. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. Another study on quinazolinone-based thiourea derivatives reported an IC₅₀ value of 13.8 µM against the Hep-G2 liver cancer cell line. researchgate.net Phenoxazine derivatives have also shown toxicity for lung adenocarcinoma cells (A549) and human liver cancer cells (HepG2), with CC₅₀ values in the nanomolar range for nucleoside analogues. nih.gov These findings underscore the potential of developing phenoxyphenylthiourea-based compounds as effective anticancer therapeutics.

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Thiosemicarbazone Derivative C4 | HT-29 (Colorectal) | IC₅₀ | 6.7 | nih.gov |

| Thiosemicarbazone Derivative C4 | SW620 (Colorectal) | IC₅₀ | 8.3 | nih.gov |

| Quinazolinone-Thiourea Derivative (3FTQ) | Hep-G2 (Liver) | IC₅₀ | 13.8 | researchgate.net |

Mechanisms of Action at the Molecular Level

The biological activities of phenoxyphenylthiourea derivatives are underpinned by their interactions with various molecular components within cells. These interactions can lead to the disruption of essential biological processes, forming the basis of their observed physiological effects. The following sections delve into the specific molecular mechanisms that have been investigated for these compounds.

Inhibition of Enzymes or Proteins

Thiourea derivatives are recognized for their potential to inhibit a range of enzymes, a characteristic attributed to the reactive nature of the thiourea moiety. biointerfaceresearch.com This functional group, with its sulfur and nitrogen atoms, can form various non-covalent bonds and, in some cases, covalent interactions with biological macromolecules. biointerfaceresearch.com

Furthermore, the broader class of thiourea derivatives has been extensively studied for enzyme inhibition. A notable example is their activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.commdpi.comnih.govtandfonline.comtandfonline.com Studies on various thiourea derivatives have demonstrated their ability to inhibit tyrosinase, often through a competitive mechanism. mdpi.comnih.gov This suggests that the thiourea scaffold can effectively interact with the active site of the enzyme. While these findings pertain to the broader class of compounds, they highlight a plausible area of activity for this compound itself, warranting further specific investigation.

The inhibitory potential of thiourea derivatives is not limited to tyrosinase. Research has shown that different derivatives can exhibit inhibitory activity against a variety of enzymes, which is a promising area for the development of new therapeutic agents. biointerfaceresearch.com

| Compound Class | Target Enzyme/Protein | Type of Inhibition | Significance |

| Thiourea Derivatives | Tyrosinase | Competitive | Potential for development as depigmenting agents. mdpi.comnih.govtandfonline.com |

| Thiourea Derivatives | Proteases | - | Used as intermediates in the synthesis of protease inhibitors. google.commolaid.comgoogle.com |

| Thiourea Derivatives | Various Enzymes | - | Broad potential for therapeutic applications. biointerfaceresearch.com |

Interference with Cellular Respiration and Energy Production

A significant mechanism of action identified for derivatives of this compound is the disruption of cellular respiration and, consequently, energy production. Specifically, a related compound, diafenthiuron (B39198), which is metabolically converted to a carbodiimide (B86325) derivative of this compound, is known to be a potent inhibitor of mitochondrial ATP synthase. researchgate.net This enzyme is a critical component of the electron transport chain and is responsible for the synthesis of ATP, the primary energy currency of the cell.

The inhibitory action on ATP synthase leads to a halt in oxidative phosphorylation, the process by which cells generate the majority of their ATP. This disruption of energy metabolism is a key factor in the insecticidal activity of compounds like diafenthiuron. researchgate.net The interference with such a fundamental cellular process underscores the potent biological activity of this class of compounds.

| Compound/Derivative | Molecular Target | Effect on Cellular Process | Consequence |

| Diafenthiuron (related to this compound) | Mitochondrial ATP Synthase | Inhibition of Oxidative Phosphorylation | Disruption of cellular energy production. researchgate.net |

Interaction with Specific Molecular Targets

The biological effects of phenoxyphenylthiourea derivatives are initiated by their binding to specific molecular targets. For the broader class of thiourea compounds, a variety of such targets have been identified, including enzymes and cellular receptors. biointerfaceresearch.com The thiourea scaffold, with its capacity for hydrogen bonding and other non-covalent interactions, can fit into the binding pockets of these macromolecules. biointerfaceresearch.com

In the context of anticancer activity, for instance, certain thiourea derivatives have been shown to interact with key proteins involved in cancer progression. biointerfaceresearch.commdpi.com Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes or the ligand-binding domains of receptors, thereby modulating their activity. biointerfaceresearch.com

While the specific molecular targets of this compound itself are not extensively detailed in the available literature, the known interactions of its derivatives and related compounds provide a strong indication of its potential binding partners. The ability of the thiourea moiety to interact with various biological targets is a recurring theme in the study of these compounds. biointerfaceresearch.commdpi.com

Investigating Molecular Pathways and Targets

The interaction of phenoxyphenylthiourea derivatives with their molecular targets can trigger a cascade of events, affecting entire molecular pathways. The inhibition of a single key enzyme, for example, can have far-reaching consequences for cellular function.

The disruption of ATP synthesis by derivatives of this compound, as mentioned earlier, impacts all energy-dependent cellular processes. This can lead to a general shutdown of cellular activity and ultimately cell death. researchgate.net

In the context of their potential as anticancer agents, thiourea derivatives can influence various signaling pathways involved in cell growth, proliferation, and survival. biointerfaceresearch.commdpi.com By inhibiting key proteins in these pathways, they can halt the uncontrolled cell division that is characteristic of cancer. biorxiv.org

The study of these molecular pathways is crucial for a comprehensive understanding of the biological activities of phenoxyphenylthiourea derivatives and for the development of new therapeutic strategies.

Pharmacokinetics and Pharmacodynamics of Active Derivatives

The therapeutic potential of any compound is determined not only by its biological activity at the molecular level but also by its pharmacokinetic and pharmacodynamic properties. Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics is concerned with what the drug does to the body.

For the broad class of thiourea derivatives, these properties have been the subject of investigation. Studies have shown that the pharmacokinetic profiles of thiourea compounds can be influenced by their chemical structure. biorxiv.orgnih.gov For instance, the addition of certain functional groups can enhance their bioavailability and lipophilicity, which in turn affects their absorption and distribution in the body. biorxiv.org

In silico and in vivo studies on some thiourea derivatives have provided insights into their metabolic pathways. For example, some thioureas are substrates for cytochrome P450 enzymes, which play a key role in drug metabolism. biorxiv.org The metabolic fate of these compounds is an important consideration, as it can influence their efficacy and potential for drug-drug interactions.

The pharmacodynamics of thiourea derivatives are closely linked to their mechanisms of action. The observed effects, whether therapeutic or toxicological, are a consequence of the interaction of the compound with its molecular targets. The dose-response relationship, which is a cornerstone of pharmacodynamics, determines the concentration of the compound required to elicit a particular biological effect.

| Pharmacokinetic/Pharmacodynamic Parameter | General Observations for Thiourea Derivatives | Significance |

| Absorption | Can be influenced by lipophilicity and functional groups. biorxiv.org | Affects bioavailability and onset of action. |

| Distribution | Dependent on the chemical structure. biorxiv.org | Determines the concentration of the compound at the target site. |

| Metabolism | Can be metabolized by cytochrome P450 enzymes. biorxiv.org | Influences the duration of action and potential for drug interactions. |

| Excretion | Varies depending on the specific derivative. | Determines the clearance of the compound from the body. |

| Mechanism of Action | Primarily through interaction with specific molecular targets. biointerfaceresearch.com | Underpins the observed pharmacological effects. |

Applications and Translational Research of Phenoxyphenylthiourea Derivatives

Role as Intermediates in Agrochemical Synthesis

The primary and most established application of phenoxyphenylthiourea derivatives is in the agrochemical industry, where they function as key intermediates in the production of advanced insecticides and acaricides.

A specifically substituted derivative, 2,6-diisopropyl-4-phenoxyphenylthiourea, is a critical intermediate in the synthesis of the widely used insecticide and acaricide, Diafenthiuron (B39198). google.comgoogle.comgoogle.com The synthesis process involves the reaction of 2,6-diisopropylaniline (B50358) through steps of bromination, etherification, and the introduction of a thiocarbamide group to form the 2,6-diisopropyl-4-phenoxyphenylthiourea intermediate. google.com This intermediate is then further processed to yield Diafenthiuron. google.com Innovations in this synthesis aim to improve efficiency, such as using a continuous reaction process that combines the three steps to enhance yield and simplify production. google.comgoogle.com

Table 1: Synthesis Pathway from Intermediate to Diafenthiuron

| Step | Reactants | Product | Significance |

| Intermediate Formation | 2,6-diisopropylaniline, Phenol (B47542), Thiocyanate (B1210189) source | 2,6-diisopropyl-4-phenoxyphenylthiourea | Creation of the core thiourea (B124793) structure. google.com |

| Final Synthesis | 2,6-diisopropyl-4-phenoxyphenylthiourea, tert-butylamine | Diafenthiuron | Addition of the tert-butyl group to form the final active ingredient. wikipedia.org |

Diafenthiuron, synthesized from its phenoxyphenylthiourea precursor, is a potent, broad-spectrum pesticide valued for its efficacy against a wide range of sucking pests. google.compeptechbio.com It is particularly effective against phytophagous mites (spider mites, rust mites) and various homopterous pests like aphids, whiteflies, jassids, and thrips. wikipedia.orgjournals.co.zacoromandel.biznih.gov The compound acts through contact and stomach poisoning and also exhibits some ovicidal activity. journals.co.zacoromandel.biz Its unique mode of action involves being converted into its active carbodiimide (B86325) form by sunlight or metabolic processes within the pest. cabidigitallibrary.orgijsr.in This active metabolite inhibits mitochondrial ATP synthase, disrupting energy production and leading to paralysis and death of the pest. peptechbio.comcabidigitallibrary.orgagrimore.com.pk Studies have demonstrated its high efficacy in controlling pests on crops such as cotton, vegetables, fruits, and ornamental plants. wikipedia.orgjournals.co.zapomais.com For instance, it has proven effective against the two-spotted spider mite (Tetranychus urticae) on roses and various sucking pests on cotton, including Amrasca biguttula biguttula, Aphis gossypii, and Bemisia tabaci. researchgate.netresearchgate.net

Table 2: Efficacy of Diafenthiuron Against Key Agricultural Pests

| Target Pest | Crop(s) | Efficacy Noted |

| Phytophagous Mites (e.g., Spider Mites, Rust Mites) | Cotton, Roses, Gerbera, Fruit Trees, Vegetables | High activity against mobile stages; effective against resistant strains. wikipedia.orgjournals.co.zaresearchgate.netcabidigitallibrary.org |

| Aphids | Cotton, Vegetables, Ornamental Plants | Provides effective control of aphid populations. wikipedia.orgpeptechbio.compomais.com |

| Whiteflies | Cotton, Potato, Vegetables | Highly effective in suppressing whitefly populations. peptechbio.comijsr.inresearchgate.net |

| Jassids (Leafhoppers) | Cotton, Grapes | Demonstrates good control of jassid infestations. wikipedia.orgpeptechbio.comcoromandel.biz |

| Thrips | Cotton, Vegetables | Effective in managing thrips. peptechbio.compomais.comresearchgate.net |

| Diamondback Moth | Brassicas | Provides control for this significant vegetable pest. coromandel.bizplantgrowthhormones.com |

Diafenthiuron's unique mode of action provides a significant advantage in pest resistance management. It is effective against pest strains that have developed resistance to conventional insecticides such as organophosphates and pyrethroids. journals.co.zaijsr.in For example, it is equally effective against both organophosphate-susceptible and resistant mite strains. journals.co.za Field studies comparing Diafenthiuron with other insecticides have highlighted its superior or comparable performance. In one study on Bt-cotton, while Flonicamid showed the highest efficacy against a range of sucking pests, Diafenthiuron 50 WP also demonstrated moderate to good control, particularly against jassids. researchgate.net Another study found that a combination product of Diafenthiuron and Pyriproxyfen was highly effective against aphids, leafhoppers, whiteflies, and thrips on cotton. entomoljournal.com Its distinct mechanism means there is no cross-resistance with older chemistries, making it a valuable tool for rotation in integrated pest management (IPM) programs. ijsr.in

To suit various agricultural needs, Diafenthiuron is available in several formulations. The most common are Wettable Powders (WP) and Suspension Concentrates (SC). agrimore.com.pkresearchgate.netagribegri.com Examples include Diafenthiuron 50% WP and Diafenthiuron 47.8% SC. researchgate.netagribegri.com These formulations are designed to be mixed with water to create a suspension for foliar spray applications. agribegri.com Research is ongoing to create combination formulations, such as mixtures with Bifenthrin, Dinotefuran, or Pyriproxyfen, to widen the spectrum of control and help manage resistance. entomoljournal.commade-in-china.comhighyieldsagro.com In research settings, these formulations are used in field trials to evaluate bioefficacy against specific pests, determine optimal application rates, and study their impact on non-target organisms like natural predators. researchgate.netentomoljournal.com

Comparative Studies with Traditional Insecticides

Potential as Lead Molecules for Drug Development

Beyond agriculture, the phenoxyphenylthiourea scaffold is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by thiourea derivatives. smolecule.comontosight.ai

Thiourea derivatives are known to possess a wide range of potential therapeutic properties, including antimicrobial, anticancer, antiviral, and antifungal activities. ontosight.aievitachem.comontosight.ai The presence of the phenoxyphenyl group can modulate these activities and the compound's pharmacokinetic properties. sci-hub.se Research has explored phenoxyphenylthiourea and related urea (B33335) derivatives for various therapeutic targets. For instance, a study identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a potent antagonist for the neuropeptide Y5 (NPY5) receptor, a target for obesity treatment. sci-hub.se Other research has investigated N-benzoyl-N'-(2-phenoxyphenyl)thiourea for its potential antimicrobial and anticancer properties, showing cytotoxicity against cancer cell lines. evitachem.com The ability of the thiourea group to interact with biological targets like enzymes makes these compounds attractive for further investigation in drug discovery. smolecule.comontosight.ai

Table 3: Investigated Therapeutic Potential of Phenoxyphenylthiourea Analogs

| Compound Class | Investigated Application | Target/Mechanism of Action (Example) |

| Phenyl Urea Derivatives | Anti-obesity | Neuropeptide Y5 (NPY5) receptor antagonist. sci-hub.se |

| Phenylthiourea Derivatives | Anticancer | Cytotoxicity against various cancer cell lines. evitachem.com |

| Phenylthiourea Derivatives | Antimicrobial | Activity against bacteria such as Staphylococcus aureus and Escherichia coli. evitachem.com |

| Phenylthiourea Derivatives | Antitubercular, Anticonvulsant, Anti-HIV | Various derivatives have been synthesized and tested for these activities. |

Exploration of Anti-inflammatory Effects

Thiourea derivatives, including those with a 4-phenoxyphenyl group, have been a subject of interest for their potential therapeutic properties, including anti-inflammatory effects. ontosight.aiontosight.ai Research has shown that certain phenoxyphenylthiourea derivatives exhibit anti-inflammatory activity. smolecule.com For instance, in a study on new alkylthiourea quinazoline (B50416) derivatives, compound 19, which contains a related structural motif, demonstrated potent inhibition of IL-6 and TNFα production, key mediators in inflammation. nih.gov Another study on thieno[2,3-e] ontosight.ainih.govsmolecule.comtriazolo[4,3-a]pyrimidine-5(4H)-one derivatives, which can be synthesized from thiourea precursors, identified compounds with significant anti-inflammatory activity in a carrageenan-induced hind paw edema model, comparable to the standard drug Ibuprofen. researchgate.net Specifically, compound 5m, 4-(4-chlorophenyl)thieno[2,3-e] ontosight.ainih.govsmolecule.comtriazolo[4,3-a]pyrimidine-5(4H)-one, showed the highest anti-inflammatory activity. researchgate.net

Anti-inflammatory, Antibacterial, and Anticancer Effects

Derivatives of 4-phenoxyphenylthiourea are being explored for a range of biological activities beyond just anti-inflammatory effects. The broader class of thiourea derivatives is known for its potential anti-inflammatory, antibacterial, and anticancer properties. ontosight.aiontosight.ai For example, N-benzoyl-N'-(2-phenoxyphenyl)thiourea has been investigated for its antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, and has also shown cytotoxic effects against various cancer cell lines. evitachem.com Similarly, other thiourea derivatives containing a sulfonamide group have been synthesized and screened for their anticancer activity, with some compounds showing broad selective cytotoxicity against several cancer cell lines. nih.gov The benzothiazole (B30560) moiety, which can be part of more complex derivatives, is also associated with antibacterial and anticancer activities.

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production (e.g., in 2-aminothiazoles bearing a 4-phenoxyphenyl substituent)

A significant area of research has focused on the ability of this compound derivatives to inhibit the production of prostaglandin E2 (PGE2). nih.gov PGE2 is a key mediator of inflammation and is overexpressed in various cancers. nih.gov A study on 2-aminothiazoles revealed that analogs with a 4-phenoxyphenyl substituent were highly effective at reducing PGE2 production in human adenocarcinoma cells, while having minimal inhibitory effects on the COX-2 enzyme. nih.gov

One particular compound, 5l (R1=Me, R2=4-OPh-Ph, R3=CH(OH)Me), demonstrated very potent cellular PGE2 reducing activity with an EC50 of 90 nM. nih.gov Further research into aminothiazoles has identified compounds like TH-848 and TH-644 that reduce IL-1β-induced PGE2 production in fibroblasts and inhibit microsomal prostaglandin E synthase-1 (mPGES-1) activity. researchgate.net This inhibition of mPGES-1 is a promising strategy for developing new anti-inflammatory and anticancer drugs with potentially fewer side effects than traditional NSAIDs. acs.orgresearchgate.net

Investigation of Efficacy Against Specific Disease Targets

The diverse biological activities of phenoxyphenylthiourea derivatives have led to investigations into their efficacy against specific disease targets. For example, derivatives are being studied for their potential to treat inflammatory diseases like rheumatoid arthritis and gout. googleapis.com In the context of cancer, research has explored their use as anticancer agents, with some compounds showing promising cytotoxicity against various cancer cell lines. evitachem.comnih.gov

Furthermore, the thiourea moiety is a key structural feature in compounds being investigated as inhibitors of specific enzymes. For instance, some thiourea derivatives have been found to inhibit neuropeptide Y5 (NPY5) receptors, which are implicated in various physiological processes. sci-hub.se The ability of these compounds to interact with and modulate the activity of specific biological targets highlights their potential for the development of targeted therapies.

Role in Organic Synthesis beyond Agrochemicals

While this compound and its derivatives have established applications in the agrochemical industry, particularly as insecticides and acaricides, their utility extends into other areas of organic synthesis. researchgate.netgoogle.comgoogle.com

Synthesis of Novel Compounds for Pharmaceuticals and Materials Science

This compound serves as a valuable intermediate in the synthesis of more complex organic compounds with potential applications in both pharmaceuticals and materials science. Its structure allows for a variety of chemical transformations, making it a versatile building block for creating novel molecules. For example, it can be a precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceutical drugs. The reactivity of the thiourea group and the phenoxyphenyl moiety allows for the introduction of diverse functional groups, leading to the generation of libraries of new compounds for biological screening. evitachem.com

Use as Reagents in Various Chemical Reactions

Beyond being a synthetic intermediate, this compound and its derivatives can also be used as reagents in various chemical reactions. smolecule.com The thiourea group can participate in reactions such as oxidation to form sulfoxides or sulfones, and reduction to yield corresponding amines. smolecule.com The phenyl rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule. smolecule.com These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the construction of complex molecular architectures. evitachem.com

Environmental and Safety Considerations in Research on Phenoxyphenylthiourea Derivatives

Photodegradation Studies

Photodegradation, the breakdown of compounds by sunlight, is a primary mechanism for the dissipation of many pesticides in the environment. gadotagro.com For Diafenthiuron (B39198), a prominent pesticide derived from 4-phenoxyphenylthiourea, photolysis is a major pathway of transformation, particularly in aquatic systems. gadotagro.comresearchgate.netagronomyjournals.com

When exposed to sunlight, Diafenthiuron in aqueous solutions or organic solvents like pure hexane (B92381) degrades into two primary photoproducts. gadotagro.comresearchgate.nettaylorfrancis.comeuropa.eu These have been identified through methods such as liquid chromatography-mass spectrometry. gadotagro.com

The major identified photoproducts are:

1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (also known as DFCD or CGA-140,408). This highly reactive metabolite is considered the agent responsible for the pesticide's biological activity. gadotagro.comresearchgate.netnih.gov

1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxy-phenyl)urea (CGA-177,960). gadotagro.comresearchgate.nettaylorfrancis.comeuropa.eu

The carbodiimide (B86325) derivative (CGA-140,408) is an intermediate product that is further photo-transformed into the more stable urea (B33335) derivative (CGA-177,960) upon continued exposure to sunlight. researchgate.nettaylorfrancis.comekb.eg

Direct photolysis, where the pesticide molecule itself absorbs light energy, is a major degradation pathway for Diafenthiuron in the environment. gadotagro.comresearchgate.nettaylorfrancis.com This process is fundamental to the compound's breakdown and can occur without the need for sensitizing molecules in the water. gadotagro.comagronomyjournals.com The rapid photochemical transformation is a key factor in its environmental fate, converting the parent thiourea (B124793) into its active carbodiimide form and subsequently to the urea derivative. researchgate.netekb.eg

While direct photolysis is significant, the rate of Diafenthiuron's photodegradation can be accelerated in certain environments. Studies have shown that the degradation of both Diafenthiuron and its primary photoproducts is enhanced in specific media, including:

Humic acid water gadotagro.comresearchgate.nettaylorfrancis.com

Paddy water researchgate.nettaylorfrancis.com

Aqueous acetone (B3395972) solutions gadotagro.comresearchgate.nettaylorfrancis.com

This enhanced degradation follows first-order kinetics. researchgate.nettaylorfrancis.com The process is strongly inhibited by the absence of air (de-aeration) and the presence of radical quenchers like isopropanol, which suggests that oxygen radical-mediated reactions contribute to the breakdown of these chemicals in such media. researchgate.nettaylorfrancis.com

Direct Photolysis Pathways

Dissipation Patterns in Environmental Matrices

The dissipation of a pesticide refers to its disappearance from a particular environment over time due to various processes, including degradation and transport. For Diafenthiuron and its metabolites, dissipation has been studied in several plant materials and soil. The rate of dissipation is often described by the half-life (T₁/₂), which is the time it takes for 50% of the initial concentration to break down.

Field trials have shown that Diafenthiuron dissipates relatively quickly in various crops. For instance, in tea shoots, the half-life was found to be between 4.3 and 5.9 days. In cauliflower, the half-life was calculated to be 2.33 days, with residues falling below the limit of quantification within 15 days of application. Studies on chilli fruits showed a half-life of 1.35 days at the recommended dose. In cardamom, the half-life varied from 2.0 to 2.8 days in green capsules. gadotagro.comresearchgate.net This rapid dissipation in plant materials is crucial for ensuring that residues in harvested crops are below safe limits for consumption. gadotagro.com In soil, Diafenthiuron also shows rapid degradation. taylorfrancis.com

The table below summarizes the findings on the dissipation and half-life of Diafenthiuron in different environmental matrices from various studies.